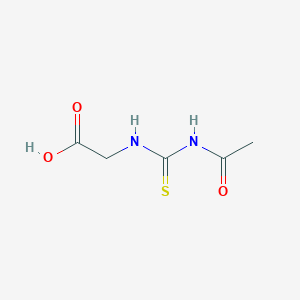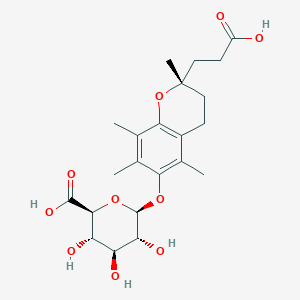
alpha-CEHC glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears in human urine after vitamin E supplementation and is a major urinary metabolite of alpha-tocopherol . It plays a significant role in the metabolism and excretion of vitamin E in the human body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-CEHC glucuronide is synthesized through the glucuronidation of alpha-CEHC, which is a metabolite of alpha-tocopherol. The glucuronidation process involves the addition of glucuronic acid to alpha-CEHC, facilitated by the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver and enhances the solubility of alpha-CEHC, allowing for its excretion in urine .
Industrial Production Methods
the glucuronidation process can be replicated in vitro using liver microsomes or recombinant enzymes to study the compound’s properties and behavior .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-CEHC glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to alpha-CEHC, increasing its water solubility and facilitating its excretion .
Common Reagents and Conditions
The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. This reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The primary product formed from the glucuronidation of alpha-CEHC is this compound. This compound is then excreted in the urine, representing a major pathway for the elimination of vitamin E metabolites from the body .
Wissenschaftliche Forschungsanwendungen
Alpha-CEHC glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the metabolism and excretion of vitamin E and its derivatives.
Biology: Researchers investigate its role in the body’s antioxidant defense system and its impact on cellular health.
Medicine: this compound serves as a biomarker for vitamin E intake and metabolism, aiding in the assessment of nutritional status and the diagnosis of related deficiencies.
Industry: While not widely used in industrial applications, it is studied for its potential role in developing supplements and pharmaceuticals related to vitamin E metabolism
Wirkmechanismus
Alpha-CEHC glucuronide exerts its effects primarily through its role in the metabolism and excretion of vitamin E. The glucuronidation process enhances the solubility of alpha-CEHC, allowing it to be efficiently excreted in the urine. This mechanism helps regulate the levels of vitamin E and its metabolites in the body, ensuring proper antioxidant function and cellular health .
Vergleich Mit ähnlichen Verbindungen
Alpha-CEHC glucuronide can be compared with other similar compounds, such as gamma-CEHC glucuronide and alpha-CEHC sulfate. These compounds are also metabolites of vitamin E and undergo similar metabolic processes:
Gamma-CEHC glucuronide: Another glucuronide conjugate of a vitamin E metabolite, involved in the excretion of gamma-tocopherol.
Alpha-CEHC sulfate: A sulfate conjugate of alpha-CEHC, representing an alternative pathway for the excretion of vitamin E metabolites
This compound is unique in its specific role in the metabolism and excretion of alpha-tocopherol, highlighting its importance in maintaining vitamin E homeostasis in the body.
Eigenschaften
CAS-Nummer |
477200-36-5 |
|---|---|
Molekularformel |
C22H30O10 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1 |
InChI-Schlüssel |
MWDYOFPRWKTECC-XOIOWARXSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
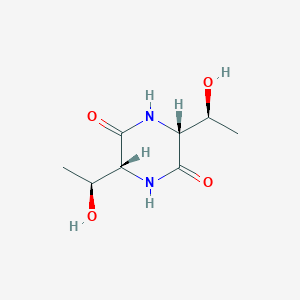
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
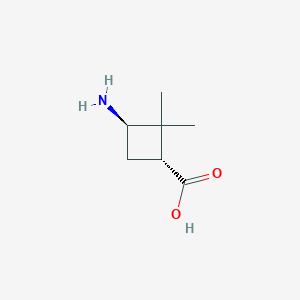
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)

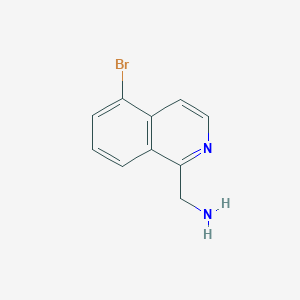
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
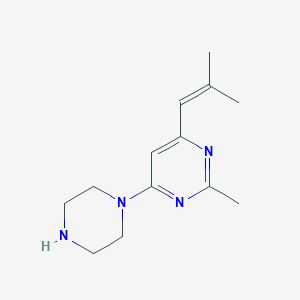
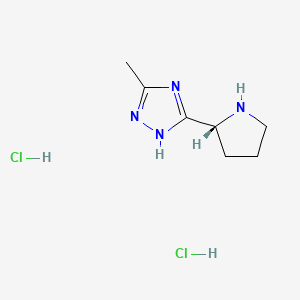
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
